Cas no 71501-08-1 (Di-n-amylphenylphosphine)

Di-n-amylphenylphosphine is a tertiary phosphine compound characterized by its phenyl and two n-amyl substituents attached to the phosphorus center. This organophosphorus ligand is valued for its electron-donating properties and steric bulk, making it useful in coordination chemistry and catalytic applications, particularly in transition-metal-catalyzed reactions. Its balanced lipophilicity enhances solubility in organic solvents, facilitating homogeneous catalysis. The compound's stability under standard conditions and tunable reactivity contribute to its utility in cross-coupling and hydrofunctionalization reactions. Di-n-amylphenylphosphine is also employed in the synthesis of specialized phosphine ligands and as a precursor in organometallic research. Proper handling under inert conditions is recommended due to its air-sensitive nature.
Di-n-amylphenylphosphine structure
Di-n-amylphenylphosphine structure
Product Name:Di-n-amylphenylphosphine
CAS No:71501-08-1
MF:C16H27P
MW:250.359345674515
MDL:MFCD00015273
CID:90529
PubChem ID:3085487
Update Time:2025-10-20

Di-n-amylphenylphosphine Chemical and Physical Properties

Names and Identifiers

    • Di-n-amylphenylphosphine
    • Dinamylphenylphosphine
    • Di-n-pentylphenylphosphine
    • dipentyl(phenyl)phosphane
    • Diamylphenylphosphine
    • Di-n-amyl-phenylphosphin
    • Dipentylphenylphosphine
    • EINECS 275-541-0
    • NS00061949
    • HEA7TF9L5J
    • 71501-08-1
    • DIAMYLPHENYL PHOSPHINE
    • FT-0753675
    • UNII-HEA7TF9L5J
    • DTXSID10221729
    • Dipentyl(phenyl)phosphine
    • Phosphine, dipentylphenyl-
    • SCHEMBL2550792
    • CS-0207197
    • QDZAKCWPRPKCBW-UHFFFAOYSA-N
    • DTXCID90144220
    • MDL: MFCD00015273
    • Inchi: 1S/C16H27P/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3
    • InChI Key: QDZAKCWPRPKCBW-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(CCCCC)CCCCC

Computed Properties

  • Exact Mass: 250.18500
  • Monoisotopic Mass: 250.185
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 9
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Liquid
  • Boiling Point: 209-211°C 50mm
  • Flash Point: 209-211°C/50mm
  • PSA: 13.59000
  • LogP: 5.17420
  • Solubility: Not determined

Di-n-amylphenylphosphine Security Information

  • Hazardous Material transportation number:UN 3278
  • Hazard Category Code: 25-36/37/38
  • Safety Instruction: S20; S26; S36/37; S45; S60
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R25; R36/37/38
  • Packing Group:III
  • Hazard Level:6.1

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Additional information on Di-n-amylphenylphosphine

Di-n-amylphenylphosphine: A Comprehensive Overview

Di-n-amylphenylphosphine, also known by its CAS number CAS No. 71501-08-1, is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science. This compound, with the molecular formula C14H30P, is characterized by its unique structure and reactivity, making it a valuable tool in modern chemical research and industrial applications.

The structure of Di-n-amylphenylphosphine consists of a central phosphorus atom bonded to two n-amyl groups and one phenyl group. This configuration imparts the compound with a combination of steric bulk and electronic properties that are highly desirable in various chemical reactions. Recent studies have highlighted its role as a ligand in transition metal-catalyzed reactions, where it enhances catalytic efficiency and selectivity. For instance, researchers have demonstrated its effectiveness in asymmetric hydrogenation reactions, which are critical in the production of chiral pharmaceutical intermediates.

In terms of chemical properties, Di-n-amylphenylphosphine exhibits good thermal stability and is relatively unreactive under mild conditions. However, it becomes highly reactive in the presence of electrophilic species or under specific catalytic conditions. This dual nature makes it suitable for a wide range of applications, including the synthesis of bioactive molecules, polymerization catalysts, and advanced materials.

One of the most promising areas of research involving Di-n-amylphenylphosphine is its use in sustainable chemistry. Scientists have explored its potential as a catalyst for environmentally friendly processes, such as the conversion of biomass-derived feedstocks into valuable chemicals. For example, recent studies have shown that this compound can facilitate the selective oxidation of alcohols to ketones under mild conditions, reducing the need for harsh reagents and improving process efficiency.

The synthesis of Di-n-amylphenylphosphine typically involves the reaction of triphenylphosphine with n-amyl chloride or other alkylating agents. This straightforward methodology ensures a high yield and purity of the product, making it accessible for both academic and industrial use. Moreover, advancements in green chemistry have led to the development of more sustainable synthesis routes, further enhancing the compound's appeal.

In conclusion, Di-n-amylphenylphosphine, with its unique properties and diverse applications, continues to be a focal point in chemical research. As new discoveries emerge, particularly in the realm of catalysis and sustainable chemistry, this compound is poised to play an even more significant role in shaping the future of organic synthesis and materials science.

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